6-Ethyl-2,4-dimethyloctane
Description
Structure
3D Structure
Properties
CAS No. |
62184-06-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
6-ethyl-2,4-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-12(7-2)9-11(5)8-10(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
VGDSKYYXZZCASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C)CC(C)C |
Origin of Product |
United States |
Theoretical and Computational Investigations of 6 Ethyl 2,4 Dimethyloctane
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions:
Conformational Analysis via Molecular Dynamics of Branched Alkane Systems
General information on the computational analysis of branched alkanes is available, but per the user's strict instructions to focus solely on 6-Ethyl-2,4-dimethyloctane, this broader information cannot be used to construct the requested article. The list of dodecane (B42187) isomers on Wikipedia includes this compound, highlighting its place within a large group of structurally similar compounds. wikipedia.org However, each isomer possesses a unique three-dimensional structure and, consequently, a distinct conformational landscape and energetic profile that would require specific computational investigation.
Without dedicated research on this compound, any attempt to generate the requested article would rely on speculation and generalization from other compounds, which would violate the core requirement of scientific accuracy and specificity to the named compound.
Table 1: Basic Information for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C12H26 | PubChem nih.gov |
| Molecular Weight | 170.33 g/mol | PubChem nih.gov |
| CAS Number | 62184-06-9 | PubChem nih.gov |
Computational Modeling of Reactivity and Reaction Pathways of Branched Alkanes
Computational modeling serves as a powerful tool to investigate the complex reactivity and reaction pathways of alkanes. researchgate.net These methods provide molecular-level insights that are often difficult to obtain through experimental means alone. epfl.ch
Prediction of Reaction Energetics and Transition States in Alkane Functionalization
The functionalization of alkanes, which involves the selective activation of strong C-H bonds, is a central topic in industrial and academic research. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. chemrxiv.org
Researchers use DFT to calculate the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy, a key factor controlling the reaction rate. chemrxiv.org For alkane functionalization, computational studies help in understanding how different catalysts, such as transition metal complexes, interact with the alkane. researchgate.net These calculations can predict reaction energetics, including activation and reaction energies, for processes like oxidation and dehydrogenation. chemrxiv.org By comparing the activation barriers for C-H bond cleavage at different positions in a molecule (primary, secondary, tertiary), these models can predict the selectivity of a reaction, a critical aspect for converting alkanes into valuable products. researchgate.net
Simulation of Adsorption and Diffusion in Constraining Environments (e.g., Zeolites)
Zeolites are crystalline microporous materials widely used as catalysts and sorbents in the petrochemical industry. epfl.chcore.ac.uk Their shape-selective properties are a direct result of their well-defined pore structures, which are often on the same size scale as hydrocarbon molecules. acs.org Understanding how branched alkanes like this compound behave within these confined spaces is crucial for optimizing processes like catalytic cracking and isomerization. epfl.ch
Molecular simulation techniques, such as Monte Carlo (MC) and Molecular Dynamics (MD), are employed to study the adsorption and diffusion of alkanes in zeolites. acs.org
Adsorption: Configurational-Bias Monte Carlo (CBMC) simulations are particularly effective for studying the adsorption of long-chain and branched alkanes. core.ac.ukepfl.ch This technique can efficiently calculate adsorption isotherms, which relate the amount of adsorbed substance to the pressure at a constant temperature. epfl.ch Simulations show that branched alkanes can have qualitatively different adsorption behaviors compared to linear alkanes, sometimes exhibiting inflection points in their isotherms. core.ac.uk This behavior is often linked to the preferential siting of the branched molecules within specific locations in the zeolite framework, such as the intersections of channels. acs.orgepfl.ch
Diffusion: Molecular dynamics simulations are used to model the movement of alkanes through the zeolite pores. acs.org These simulations can calculate diffusion coefficients, which quantify the mobility of the molecules. For branched alkanes, diffusion is often an activated process, requiring the molecule to overcome energy barriers as it moves from one stable site (like a channel intersection) to another. acs.org The diffusion rate is highly sensitive to the molecule's size and shape relative to the zeolite's pore dimensions. chemrxiv.org Computational studies have shown that the diffusion of branched alkanes is generally slower than that of their linear counterparts in many zeolites. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Ethyl 2,4 Dimethyloctane
Chromatographic Techniques for Separation and Quantification
Complex hydrocarbon samples, such as those found in petroleum or synthetic fuels, often contain a vast number of structurally similar isomers that cannot be resolved by conventional one-dimensional gas chromatography (1D-GC). dtic.mil Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior resolving power by employing two columns with different stationary phases connected via a modulator. nih.gov This setup allows for a more structured separation, where compounds are distributed across a two-dimensional plane. dtic.mil
For a mixture containing 6-Ethyl-2,4-dimethyloctane, a typical GC×GC setup would involve a non-polar first-dimension column that separates analytes based on boiling point, and a polar second-dimension column that separates them based on polarity. dtic.mil As a result, different classes of hydrocarbons (e.g., alkanes, cycloalkanes, aromatics) are grouped into distinct regions of the 2D chromatogram. dtic.mil Within the alkane group, isomers like this compound and its structural relatives (e.g., 4-Ethyl-2,4-dimethyloctane, n-dodecane) can be effectively separated, preventing the co-elution that plagues 1D-GC analysis. nih.gov The enhanced separation power of GC×GC is crucial for the detailed characterization of branched alkane mixtures. rsc.org
Table 2: Comparison of 1D-GC and GC×GC for Alkane Isomer Analysis
| Feature | 1D-GC | GC×GC | Advantage of GC×GC |
| Peak Capacity | Low to Moderate | High to Very High | Resolves significantly more compounds. dtic.mil |
| Resolution | Often insufficient for co-eluting isomers. | Excellent resolution of structurally similar compounds. | Enables separation of isomers like this compound from other C12 alkanes. nih.gov |
| Sensitivity | Standard | Enhanced due to peak focusing by the modulator. | Lower detection limits for trace components. |
| Data Complexity | Single chromatogram | 2D contour plot | Provides structured chromatograms with chemical class groupings. dtic.mil |
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for both the identification and quantification of volatile compounds like this compound. researchgate.netnih.gov For quantitative analysis, a robust method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Method development typically begins with optimizing the GC conditions (e.g., column type, temperature program) to achieve good separation of the target analyte from matrix interferences. Following separation, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum for this compound would show a characteristic fragmentation pattern, although the molecular ion (m/z 170) may be weak or absent. Key fragment ions, such as m/z 57 and 71, which are characteristic of alkanes, are typically used for quantification to enhance selectivity and sensitivity. researchgate.net
For accurate quantification, an internal standard (e.g., a deuterated alkane or an alkane with a different chain length) is added to all samples and calibration standards. nih.gov A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This allows for precise determination of the amount of this compound in an unknown sample. researchgate.net
Table 3: Example Parameters for a Quantitative GC/MS Method for this compound
| Parameter | Setting | Purpose |
| GC System | ||
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Standard non-polar column for hydrocarbon separation. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Provides separation of C12 isomers based on boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry analytes through the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. researchgate.net |
| Ions Monitored | m/z 57 (Quantifier), m/z 71, 85 (Qualifiers) | Characteristic alkane fragments for reliable identification and quantification. researchgate.net |
| Internal Standard | Dodecane-d26 | Corrects for variations in sample injection and instrument response. |
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule, making it an invaluable tool for verifying the successful synthesis of a target compound. nih.gov For an alkane like this compound, the FT-IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations.
The successful synthesis of this compound would be confirmed by the presence of strong C-H stretching bands just below 3000 cm⁻¹ and the absence of bands characteristic of functional groups from starting materials (e.g., a broad O-H stretch around 3300 cm⁻¹ from an alcohol or a sharp C=O stretch around 1715 cm⁻¹ from a ketone). The specific pattern of C-H bending vibrations can also provide structural confirmation, with characteristic peaks for methyl (CH₃) and methylene (B1212753) (CH₂) groups.
Table 4: Characteristic FT-IR Absorptions for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C-H Stretch | 2950 - 2970 | Strong | Asymmetric stretching in CH₃ groups. |
| C-H Stretch | 2865 - 2885 | Strong | Symmetric stretching in CH₃ groups. |
| C-H Stretch | 2920 - 2930 | Strong | Asymmetric stretching in CH₂ groups. |
| C-H Stretch | 2850 - 2860 | Strong | Symmetric stretching in CH₂ groups. |
| C-H Bend | 1450 - 1470 | Medium | Scissoring/bending in CH₂ and CH₃ groups. |
| C-H Bend | 1375 - 1385 | Medium-Weak | Symmetric bending ("umbrella" mode) in CH₃ groups. |
While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for studying the non-polar bonds that constitute the backbone of hydrocarbons. It is an excellent tool for investigating the conformational landscape of flexible molecules like this compound. Different spatial arrangements of the carbon chain, known as conformers or rotamers, arise from rotation around C-C single bonds.
Table 5: Application of Raman Spectroscopy to Conformational Analysis
| Spectral Region | Information Gained | Relevance to this compound |
| 100 - 500 cm⁻¹ | Skeletal Vibrations, LAMs | Highly sensitive to the specific gauche/anti arrangements along the carbon backbone. Allows for identification of different conformers. |
| 800 - 1200 cm⁻¹ | C-C Stretching | Provides information on the carbon skeleton's structure. |
| 2800 - 3000 cm⁻¹ | C-H Stretching | Complements FT-IR data, sensitive to the local environment of C-H bonds. |
Environmental Fate and Biodegradation Mechanisms of Branched Alkanes, with Focus on 6 Ethyl 2,4 Dimethyloctane Analogs
Abiotic Transformation Pathways in Environmental Systems
Abiotic degradation involves non-biological processes that break down complex molecules into simpler ones. For branched alkanes, these pathways are primarily driven by photo-oxidation.
Photo-oxidation Mechanisms of Hydrocarbons and Their Products
Photo-oxidation is a key abiotic process for the degradation of alkanes. This process is initiated by sunlight, which provides the energy to break down these generally inert molecules. The reaction often involves initial hydrogen atom abstraction from the alkane, leading to the formation of an alkyl radical. This radical then reacts with oxygen to form a variety of oxygenated products, including alcohols and carbonyl compounds. rsc.org
The specific products formed depend on the structure of the parent alkane and the reaction conditions. For branched alkanes, the complexity of the molecule can lead to a diverse array of photo-oxidation products.
Influence of Environmental Conditions on Hydrocarbon Degradation Rates (pH, Temperature, Oxygen, Salinity)
The rate of hydrocarbon degradation, both abiotic and biotic, is significantly influenced by several environmental factors.
| Environmental Factor | Influence on Hydrocarbon Degradation |
| pH | The optimal pH for hydrocarbon degradation can vary. Some studies suggest that specific fungi exhibit better degradation at a pH of 7, while some bacteria are more efficient at a pH of 5. mdpi.com Drastic shifts in pH can hinder microbial growth and the enzymatic processes essential for degradation. mdpi.com For instance, a decrease in pH can lead to an increase in the release of certain metals from sediments, which can indirectly affect microbial communities. nih.govresearchgate.net |
| Temperature | Temperature plays a crucial role by affecting the metabolic rates of microorganisms and the physical properties of hydrocarbons. nih.govnih.gov Generally, higher temperatures increase the rate of biodegradation, with optimal ranges varying for different environments: 30–40°C for soil, 20–30°C for freshwater, and 15–20°C for marine environments. nih.gov Low temperatures increase the viscosity of oil and can make long-chain alkanes solid, limiting their bioavailability. asm.org |
| Oxygen | Oxygen is a critical factor, especially for aerobic degradation pathways, where it acts as the final electron acceptor. mdpi.comenviro.wiki Aerobic degradation is typically faster and more complete than anaerobic degradation. mdpi.com In environments with low oxygen, anaerobic processes become dominant, but they are generally slower. enviro.wiki |
| Salinity | Salinity can impact both the microorganisms and the hydrocarbons. High salinity can be a stressor for many microbes, although some halophilic (salt-loving) bacteria are adapted to these conditions and can effectively degrade hydrocarbons. nih.gov Changes in salinity can also affect the solubility and bioavailability of hydrocarbons. Increased salinity has been shown to potentially increase the release of some contaminants from sediments. nih.govresearchgate.net |
Biotic Degradation Mechanisms by Microbial Consortia
Microorganisms, including bacteria and fungi, are the primary drivers of the biotic degradation of branched alkanes in the environment.
Bacterial and Fungal Degradation Pathways of Branched Hydrocarbons
A wide variety of bacteria and fungi are capable of degrading hydrocarbons. enviro.wiki Generally, the susceptibility of hydrocarbons to microbial attack follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov While branched alkanes are considered more resistant to degradation than their linear counterparts, many microbial species have evolved the necessary enzymatic machinery to break them down. nih.govscispace.com
Genera such as Pseudomonas, Rhodococcus, Aspergillus, and Penicillium are well-known for their hydrocarbon-degrading capabilities. mdpi.com Some bacteria, like Alcanivorax, are highly specialized and can efficiently degrade branched alkanes. scispace.comnih.gov Fungi, particularly white-rot fungi, can also degrade complex hydrocarbons through cometabolism, where they produce powerful enzymes to break down lignin (B12514952) that can also act on pollutants. oup.com
Role of Bioavailability in Microbial Degradation of Organic Chemicals
Bioavailability, which refers to the fraction of a chemical that is available for uptake by organisms, is a critical factor limiting the biodegradation of hydrophobic organic compounds like branched alkanes. nih.govnih.gov These compounds have low water solubility and tend to sorb to soil and sediment particles, making them less accessible to microorganisms. nih.govmdpi.com
Several factors can influence bioavailability:
Sorption: The binding of hydrocarbons to organic matter and soil particles reduces their availability in the aqueous phase where most microbial activity occurs. nih.gov
Cellular Uptake: For degradation to occur, the hydrocarbon must come into contact with the microbial cell and be transported across the cell membrane. nih.gov
Biosurfactants: Some microorganisms produce biosurfactants, which are compounds that can increase the solubility and dispersion of hydrocarbons, thereby enhancing their bioavailability. youtube.com These molecules can also alter the cell surface to facilitate the uptake of hydrophobic substrates. nih.gov
Metabolic Pathways and Key Enzymes Involved in Branched Alkane Biodegradation
The microbial degradation of alkanes is an enzymatic process. The initial and often rate-limiting step in aerobic alkane degradation is the oxidation of the alkane molecule. researchgate.netnih.gov
Several distinct pathways and enzyme systems are involved:
Terminal Oxidation: This is the most common pathway for n-alkanes, where a terminal methyl group is oxidized to a primary alcohol. This is then further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation pathway for energy production. researchgate.netnih.gov
Subterminal Oxidation: In this pathway, an internal carbon atom is oxidized to a secondary alcohol, which is then converted to a ketone. nih.gov This pathway is particularly relevant for the degradation of branched alkanes. asm.org
Biterminal Oxidation: Both ends of the alkane chain are oxidized to form a dicarboxylic acid. nih.gov
The key enzymes responsible for the initial oxidation of alkanes are alkane hydroxylases . frontiersin.org There are several types of these enzymes, each with different substrate specificities:
| Enzyme Class | Description | Substrate Preference |
| Alkane monooxygenases (AlkB) | Integral membrane non-heme iron enzymes. They are widespread in hydrocarbon-degrading bacteria. asm.orgresearchgate.net | Medium-chain alkanes (C5-C16). nih.gov |
| Cytochrome P450 monooxygenases (CYPs) | Heme-containing enzymes found in a wide range of organisms, including bacteria and fungi. nih.govfrontiersin.org | Can oxidize a wide range of substrates, including alkanes. |
| Methane (B114726) monooxygenases (MMOs) | Enzymes that catalyze the oxidation of methane and other short-chain alkanes. nih.gov | Short-chain alkanes (C1-C4). nih.gov |
| Long-chain alkane monooxygenases (e.g., AlmA, LadA) | Flavin-dependent monooxygenases specialized for the degradation of longer alkanes. scispace.comnih.gov | Long-chain alkanes (>C18). scispace.com |
Following the initial hydroxylation, alcohol dehydrogenases and aldehyde dehydrogenases are crucial for the subsequent oxidation steps to form fatty acids. nih.gov For branched alkanes, specific enzymes are required to handle the branching points, which can make the degradation process more complex than for linear alkanes. scispace.com
Genetic and Molecular Controls on Degradation Potential and Gene Transfer in Microbial Communities
The biodegradation of branched alkanes like 6-ethyl-2,4-dimethyloctane is a complex process governed by specific genetic and molecular mechanisms within microbial communities. The presence and expression of genes encoding for alkane-degrading enzymes are paramount for the initiation of the degradation cascade.
Key Genes and Regulatory Pathways:
The expression of genes involved in alkane assimilation is tightly controlled in bacteria. nih.gov Alkane-responsive regulators ensure that these genes are only induced when the specific hydrocarbons are present. nih.gov In many microorganisms, there are multiple sets of alkane degradation systems, each tailored for a particular type of alkane or expressed under specific physiological conditions, necessitating differential expression of each enzyme set. nih.gov
A central player in the aerobic degradation of alkanes is the alkane hydroxylase (AlkB) system. asm.orgnih.gov This enzyme complex, often encoded by the alk operon, is responsible for the initial oxidation of alkanes to their corresponding alcohols. asm.orgnih.gov The alk system in Pseudomonas putida GPo1, for instance, is well-characterized for its ability to oxidize C5–C12 n-alkanes. nih.govfrontiersin.org The canonical pathway involves several key enzymes, including AlkB, rubredoxin reductase (AlkT), and rubredoxin-2 (AlkG), followed by alcohol dehydrogenase (AlkJ), aldehyde dehydrogenase (AlkH), and medium-chain-fatty-acid-CoA ligase (AlkK) to convert the oxidized alkanes into fatty acids for entry into the β-oxidation pathway. asm.orgnih.gov
The genetic organization of these degradation genes shows significant variability among different hydrocarbon-degrading bacteria. They can be located on plasmids, as in Pseudomonas putida GPo1, or on the main chromosome, as seen in Amycolicicoccus subflavus DQS3-9A1. asm.orgnih.gov Some bacteria, like Rhodococcus erythropolis SK121, even possess multiple copies of the alkB gene. asm.orgnih.gov In certain Actinobacteria, alkB has been found fused with rubredoxin domains, a feature suggested to enhance the degradation of longer-chain n-alkanes. asm.orgnih.gov
Global regulatory networks also exert control over alkane degradation. One such network involves the global regulatory protein Crc , which can inhibit the translation of alkS mRNA, a transcriptional activator for the alkane degradation pathway. nih.gov This ensures that the degradation of alkanes is repressed when more preferred carbon sources are available. nih.gov
Horizontal Gene Transfer (HGT):
A crucial mechanism for the dissemination of degradation capabilities within microbial communities is horizontal gene transfer (HGT) . scirp.org Plasmids often carry the genes for hydrocarbon degradation, facilitating their transfer between different bacterial species and even genera. scirp.org This allows for rapid adaptation of microbial populations to hydrocarbon contamination. nih.gov The ability of bacteria to degrade a wide range of hydrocarbons, including both alkanes and aromatic compounds, is often a result of acquiring the necessary metabolic pathways through HGT. nih.gov This is particularly important in environments contaminated with complex mixtures of hydrocarbons, such as crude oil. scirp.org
The following table summarizes key genes and their functions in alkane degradation:
| Gene | Enzyme/Protein | Function | Bacterial Example |
| alkB | Alkane monooxygenase | Initial oxidation of alkanes to alcohols asm.orgnih.gov | Pseudomonas putida GPo1 nih.govfrontiersin.org |
| alkG | Rubredoxin | Electron carrier in the alkane hydroxylase system asm.orgnih.gov | Pseudomonas putida GPo1 nih.govfrontiersin.org |
| alkH | Aldehyde dehydrogenase | Oxidation of aldehydes to carboxylic acids asm.orgnih.gov | Pseudomonas putida GPo1 nih.govfrontiersin.org |
| alkJ | Alcohol dehydrogenase | Oxidation of alcohols to aldehydes asm.orgnih.gov | Pseudomonas putida GPo1 nih.govfrontiersin.org |
| alkK | Acyl-CoA synthetase | Activation of fatty acids asm.orgnih.gov | Pseudomonas putida GPo1 nih.govfrontiersin.org |
| alkS | Regulatory protein | Transcriptional activator of the alk operon nih.gov | Pseudomonas putida GPo1 nih.gov |
| Crc | Global regulatory protein | Inhibits translation of alkS mRNA nih.gov | Pseudomonas putida nih.gov |
Modeling Environmental Attenuation and Transport
Predicting the environmental fate of branched alkanes like this compound relies on sophisticated modeling approaches that simulate their distribution, transport, and transformation in various environmental compartments.
Fugacity Modeling for Equilibrium Distribution of Hydrocarbons in Environmental Compartments
Fugacity modeling is a powerful tool for predicting the equilibrium distribution of chemicals in a multi-phase environment. unipd.itlupinepublishers.com Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical is uniform across all phases (air, water, soil, biota). unipd.it
The model divides the environment into compartments, and the distribution of a substance is determined by the fugacity capacity of each compartment. lupinepublishers.com There are different levels of fugacity models, from Level I, which describes a simple, closed system at equilibrium, to Level IV, which accounts for non-equilibrium, unsteady-state conditions with advection and degradation processes. ulisboa.pt
Fugacity models have been successfully applied to predict the seasonal variations of contaminants like polycyclic aromatic hydrocarbons (PAHs) and hexachlorocyclohexanes (HCHs) in terrestrial and aquatic systems. ulisboa.pt These models can also be extended to food webs to estimate chemical concentrations in organisms and assess ecological risks. ulisboa.pt The approach is particularly useful for hydrophobic organic compounds, and has been adapted to include non-aqueous phase liquids (NAPLs) in addition to standard environmental compartments. lupinepublishers.com
Molecular Dynamic Simulations of Hydrocarbon Adsorption and Diffusion in Environmental Matrices
Molecular dynamics (MD) simulations provide a microscopic view of the interactions between hydrocarbon molecules and environmental matrices like soil minerals and organic matter. princeton.eduprinceton.edu These simulations model the movement and interactions of individual atoms and molecules over time, offering insights into adsorption mechanisms and diffusion rates that are difficult to obtain experimentally. researchgate.net
MD simulations have been used to study the adsorption of various organic contaminants on mineral surfaces such as smectite and kaolinite. princeton.eduresearchgate.net These studies reveal how factors like the chemical structure of the hydrocarbon, the properties of the mineral surface, and the presence of water and other organic molecules influence adsorption. princeton.eduprinceton.edu For instance, simulations have shown that hydrophobic contaminants preferentially adsorb to uncharged patches on clay surfaces. princeton.edu
The insights gained from MD simulations are crucial for understanding the bioavailability and transport of branched alkanes in soil and sediment. By elucidating the strength and nature of adsorption, these models help to predict how much of a compound is sequestered and how readily it can be transported by water or taken up by organisms.
Prediction of Secondary Organic Aerosol Formation from Branched Alkane Photooxidation
Branched alkanes, including analogs of this compound, are significant precursors to the formation of secondary organic aerosol (SOA) in the atmosphere. copernicus.orgcopernicus.org SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere to form less volatile products that can partition into the aerosol phase. acs.org
The photooxidation of alkanes is primarily initiated by reaction with the hydroxyl radical (•OH). acs.org The branching structure of an alkane has a significant impact on its potential to form SOA. copernicus.orgcopernicus.orgnih.gov Generally, branched alkanes have lower vapor pressures than their linear counterparts with the same number of carbon atoms, which can lead to higher SOA yields. copernicus.orgcopernicus.org However, increased branching can also reduce the potential for autoxidation reactions, which are important pathways for forming the low-volatility products that contribute to SOA formation. copernicus.orgcopernicus.org
Modeling studies, such as those using the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, are being developed to predict SOA formation from a variety of branched alkanes under different environmental conditions. copernicus.orgcopernicus.org These models require detailed information on the distribution of oxidation products, which can be challenging to obtain experimentally for the vast number of branched alkanes present in the atmosphere. copernicus.orgcopernicus.orgnih.gov
The following table presents a simplified overview of the impact of alkane structure on SOA formation:
| Alkane Type | Relative Vapor Pressure | Relative SOA Yield | Key Factors |
| Linear Alkanes | Higher | Lower | More prone to autoxidation. copernicus.orgcopernicus.org |
| Branched Alkanes | Lower | Higher | Lower vapor pressure of parent compound and oxidation products. copernicus.orgcopernicus.org |
Advanced Research Applications and Methodological Development
Catalysis and Industrial Relevance Beyond Direct Functionalization
The chemical inertia of alkanes, characterized by strong, non-polar C-H bonds, presents a formidable challenge in chemistry. researchgate.net Overcoming this requires sophisticated catalytic systems capable of activating these bonds under manageable conditions for large-scale applications. acs.org
The conversion of alkanes into more valuable products like olefins (alkenes) is a cornerstone of the chemical industry. This is often achieved through catalytic dehydrogenation. For branched alkanes, this process can yield high-value, branched olefins used in polymerization and as alkylating agents. Transition metal catalysts are essential for these transformations, which proceed via C-H bond activation. rsc.org
Another critical industrial process is the Fischer-Tropsch synthesis, which converts synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into hydrocarbons. anr.fr The design of catalysts for this process can influence the degree of branching in the resulting alkane products. For instance, iron carbide catalysts supported on silica (B1680970) have been studied for their performance in this synthesis, where support texture can affect catalytic outcomes. anr.fr The goal is often to produce highly branched alkanes, which are desirable components of high-octane gasoline.
Recent research has also explored photocatalytic methods for alkane functionalization. For example, photoinitiated reactions involving transition metal carbonyl complexes can cleave C-H bonds, creating highly reactive, undercoordinated metal centers that drive the functionalization process. researchgate.net Such methods are being investigated for the selective conversion of light alkanes into more complex and valuable molecules. researchgate.net
The selectivity of a metal catalyst—its ability to target a specific C-H bond in a molecule with multiple potential reaction sites—is largely governed by the ligands attached to the metal center. acs.org For a molecule like 6-Ethyl-2,4-dimethyloctane, which has primary, secondary, and tertiary C-H bonds, achieving site-selectivity is a significant challenge.
Ligand design strategies are pivotal in directing the outcome of catalytic reactions:
Steric Hindrance: Bulky ligands can block access to certain parts of the alkane substrate, thereby directing the catalyst to attack less sterically hindered C-H bonds. For example, the selective functionalization of a primary C-H bond in an acyclic alkane has been achieved using specific iridium catalysts. rsc.org
Electronic Properties: The electron-donating or withdrawing nature of a ligand can modify the reactivity of the metal center, influencing its ability to activate C-H bonds. For instance, in palladium-catalyzed alkene carbonylation, the choice of diphosphine ligands can direct the reaction to selectively produce aldehydes, alcohols, or esters. researchgate.net
Bite Angle and Rigidity: In diphosphine ligands, the P-M-P angle (bite angle) and the rigidity of the ligand backbone are critical. For example, xantphos-type ligands with large bite angles have been shown to yield high regioselectivity in platinum-catalyzed hydroformylation, favoring the formation of terminal aldehydes while suppressing unwanted side reactions. researchgate.net
Recent advances include the development of "capping arene" ligands in rhodium-based systems and modifications to pincer ligands at iridium centers to lower the energy barrier for C-H activation. acs.org Computational studies, particularly Density Functional Theory (DFT), are increasingly used to predict how a catalyst will interact with an alkane, guiding the synthesis of new catalysts with enhanced selectivity. acs.org
Table 1: Influence of Ligand Properties on Catalytic Selectivity in Alkane Transformations
| Ligand Property | Effect on Catalyst | Desired Outcome | Example Application |
|---|---|---|---|
| Steric Bulk | Controls substrate access to the metal center. | Directs reaction to less hindered C-H bonds (e.g., primary vs. tertiary). | Selective borylation of primary C-H bonds. rsc.org |
| Electronic Nature | Modulates the electron density and reactivity of the metal center. | Fine-tunes catalytic activity for specific transformations. | Directing selectivity in Pd-catalyzed carbonylation. researchgate.net |
| Bite Angle | Affects the geometry and stability of the catalytic complex. | Enhances regioselectivity and suppresses side reactions. | High regioselectivity to linear aldehydes in hydroformylation. researchgate.net |
| Backbone Rigidity | Restricts conformational flexibility, improving selectivity. | Increases product specificity by locking the catalytic geometry. | Suppression of isomerization in hydroformylation. researchgate.net |
Methodological Advancements in Alkane Research
Progress in understanding and utilizing alkanes is intrinsically linked to the development of new analytical and computational tools. These methods allow for real-time monitoring of complex chemical systems and the prediction of molecular behavior.
Characterizing mixtures of structurally similar hydrocarbons, such as the isomers of branched alkanes, is a significant analytical challenge, especially within the confines of a catalytic reactor. Traditional 1D NMR spectroscopy often fails in these environments due to severe line-broadening effects. nih.gov
To overcome this, 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR has been developed as a powerful in-situ probe. nih.gov This technique can effectively discriminate between and quantify linear and branched alkanes even when they are confined within porous media, such as a catalyst support. nih.gov By analyzing projections of the 2D spectra, high-resolution information can be extracted, enabling the characterization of reaction mixtures as they form inside a catalyst. nih.gov This method is directly relevant to studying processes like Fischer-Tropsch synthesis and catalytic hydrocracking where complex mixtures of alkane isomers are produced. nih.gov
Other novel approaches include combining UV spectroscopy with chemical reactions initiated by a high-voltage corona discharge. This technique helps to suppress background interference, aiding the detection of various compounds in aqueous systems. nih.gov While demonstrated for aromatic hydrocarbons, the principle of using in-situ reactions to enhance spectroscopic signals could be adapted for monitoring alkane functionalization reactions.
Machine learning (ML) and artificial neural networks (ANNs) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties, bypassing the need for time-consuming and expensive experiments. researchgate.net These models are particularly useful for alkanes, where properties can vary significantly with subtle changes in structure, such as the degree and position of branching. arxiv.org
Researchers have successfully trained ANNs to predict a range of physical properties for linear, single-branched, and double-branched alkanes, including boiling points, heat capacity, vapor pressure, and viscosity. arxiv.orggarethconduit.org These models work by identifying complex correlations between a molecule's structure—encoded as a set of chemical descriptors—and its physical properties. researchgate.net A key advantage is the ability to train these networks on fragmented data, allowing the models to exploit property-property correlations to improve prediction accuracy. arxiv.org
Recent work has also focused on developing transferable machine-learned potentials for alkanes. These potentials can accurately model the energy of different molecular conformations, a crucial factor in predicting reaction dynamics. nih.gov Other applications include using ML models to predict the Equivalent Alkane Carbon Number (EACN), a key parameter in the design of microemulsion systems used in various industrial formulations. nih.gov These predictive tools not only accelerate research but also facilitate the in silico design of molecules and materials with desired properties. researchgate.net
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆ | PubChem nih.gov |
| Molecular Weight | 170.33 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 62184-06-9 | PubChem nih.gov |
| XLogP3 | 5.8 | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
| Monoisotopic Mass | 170.203450829 Da | PubChem nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon Monoxide |
| Hydrogen |
| Aldehydes |
| Alcohols |
| Esters |
| Methane (B114726) |
| Ethane |
| Propane |
| Butane |
| 1-Hexene |
| n-Heptane |
| Acetaldehyde |
Future Research Trajectories and Challenges in 6 Ethyl 2,4 Dimethyloctane Chemistry
Bridging Homogeneous and Heterogeneous Catalysis for Selective Branched Alkane Functionalization
The chemical inertness of alkanes, characterized by strong, non-polar C-H and C-C bonds, makes their selective functionalization a formidable challenge. nih.gov Industrial processes often rely on heterogeneous catalysts at high temperatures (400-600 °C), which can lead to a lack of selectivity. nih.gov Homogeneous catalysts, on the other hand, can offer high efficiency and selectivity but are difficult to separate and recycle. chemanager-online.com
A major future research direction is the development of hybrid catalytic systems that merge the benefits of both homogeneous and heterogeneous catalysis. chemanager-online.comchemistryworld.com For a molecule like 6-Ethyl-2,4-dimethyloctane, with its primary, secondary, and tertiary C-H bonds, achieving regioselectivity is paramount. nih.gov Future catalysts could involve immobilizing well-defined, selective homogeneous metal complexes onto solid supports like metal-organic frameworks (MOFs). chemanager-online.com This approach aims to combine the high selectivity of a molecular catalyst with the stability and recyclability of a heterogeneous system. Research will likely focus on designing the catalyst's active site to sterically and electronically favor the activation of a specific C-H bond in the branched alkane structure, a task that remains a significant hurdle. nih.govmasterorganicchemistry.com
Advancements in Stereocontrol for Complex Branched Alkane Synthesis
The synthesis of structurally complex alkanes like this compound, which possesses multiple chiral centers, presents a profound challenge in stereocontrol. stackexchange.com The creation of specific stereoisomers is crucial as different spatial arrangements of atoms can lead to vastly different physical and biological properties. Traditional synthetic methods often result in a mixture of stereoisomers that are difficult and costly to separate. stackexchange.com
Future advancements will depend on the development of novel catalytic systems and synthetic strategies that can dictate the precise three-dimensional arrangement of atoms during the formation of the carbon skeleton. nih.govyoutube.com This includes:
Asymmetric Catalysis: Designing new chiral catalysts that can control the stereochemical outcome of C-C bond-forming reactions. nih.govresearchgate.net This could involve using chiral ligands that create a specific environment around a metal center, guiding the reactants to form a single desired stereoisomer.
Iterative Synthesis: Developing assembly-line strategies where chiral building blocks are sequentially added with full stereocontrol at each step. This approach offers a programmed route to complex molecules with multiple stereocenters. nih.gov
Catalyst-Controlled Reactions: Employing catalytic systems that can be tuned to favor the formation of different stereoisomers from the same starting materials, simply by changing the catalyst or reaction conditions. nih.gov
Overcoming the steric hindrance associated with creating multiple adjacent stereocenters in a branched alkane remains a key obstacle. researchgate.netumich.edu
Enhanced Computational Prediction of Reactivity and Environmental Fate of Branched Hydrocarbons
Computational chemistry offers powerful tools for predicting the behavior of molecules, saving time and resources compared to experimental methods. rsc.orgnih.govnjit.edu For branched hydrocarbons like this compound, predicting their reactivity in catalytic processes and their fate in the environment is a critical area of future research.
Key research trajectories include:
Developing robust Quantitative Structure-Activity Relationship (QSAR) models. These models establish mathematical relationships between a molecule's structure and its properties, such as toxicity or degradation rate. nih.govnih.goveuropa.euresearchgate.netljmu.ac.uknih.gov For complex branched alkanes, new models are needed that can accurately account for factors like the degree of branching and steric hindrance, which significantly influence their environmental behavior. nih.gov
Utilizing advanced simulation techniques. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide deep insights into reaction mechanisms and molecular interactions. nih.govnjit.edu The integration of these methods can help predict how a molecule like this compound will interact with catalysts or biological systems, guiding the design of new remediation or functionalization strategies. nih.govnjit.edu
A significant challenge is improving the accuracy of these predictions for complex, non-standard molecules and ensuring the models are validated against reliable experimental data. ljmu.ac.uk
| Research Area | Key Challenge | Future Direction |
| Catalysis | Achieving high regioselectivity in C-H functionalization of branched alkanes. | Development of hybrid homogeneous-heterogeneous catalysts (e.g., using MOFs). |
| Synthesis | Controlling the formation of multiple stereocenters in a single molecule. | Advanced asymmetric catalysis and iterative, programmed synthetic strategies. |
| Computational Prediction | Accurately modeling the reactivity and environmental fate of highly branched structures. | Refinement of QSAR models and integrated DFT/MD simulations. |
| Biodegradation | Overcoming the recalcitrance of sterically hindered alkanes to microbial attack. | Discovery of novel microbial pathways and enzymes from extremophiles or engineered consortia. |
| Systems Analysis | Gaining a holistic view of the complex interactions between alkanes and biological systems. | Integration of multi-omics (genomics, proteomics, metabolomics) with advanced analytical tools. |
This table provides a summary of the main challenges and future research directions in the chemistry of complex branched alkanes like this compound.
Elucidating Novel Biodegradation Pathways and Microbial Capabilities for Persistent Branched Alkanes
While many microorganisms can degrade linear alkanes, highly branched structures like this compound are often more persistent in the environment. youtube.com Their complex, sterically hindered nature makes them difficult for microbial enzymes to access and break down. The elucidation of how these recalcitrant molecules are biodegraded is a critical frontier in environmental science.
Future research will focus on:
Discovering Novel Degradative Pathways: Identifying and characterizing new biochemical reactions and pathways that microorganisms use to dismantle complex alkanes. nih.govnih.govasm.org This includes looking beyond the well-known terminal and subterminal oxidation pathways to find unique enzymatic strategies. frontiersin.orgnih.govresearchgate.netasm.org
Exploring Microbial Diversity: Searching for novel microorganisms, especially from extreme environments or petroleum-contaminated sites, that have evolved the ability to metabolize persistent hydrocarbons. hw.ac.ukfrontiersin.orgmdpi.com
Genetic and Enzymatic Characterization: Identifying the specific genes and enzymes responsible for the degradation of branched alkanes. hw.ac.ukresearchgate.net This knowledge is essential for developing bioremediation technologies.
A major challenge is that many of the relevant microorganisms are difficult or impossible to grow in a laboratory setting, requiring culture-independent techniques to study their genetic and metabolic capabilities. nih.govnih.gov
Integration of Multi-Omics and Advanced Analytical Techniques for Comprehensive Understanding of Alkane Systems
To fully understand the intricate interactions between a molecule like this compound and a biological system (e.g., a microbial community), a holistic approach is necessary. The integration of multiple "omics" technologies provides a powerful framework for achieving this. nih.govfrontiersin.org
Future research will increasingly rely on:
Multi-Omics Integration: Combining genomics (to identify the genetic potential of microbes), transcriptomics (to see which genes are active), proteomics (to identify the functional proteins/enzymes), and metabolomics (to track the breakdown products) to build a complete picture of the degradation process. nih.govnih.govnih.govresearchgate.netmdpi.comyoutube.com
Advanced Analytical Tools: Employing high-resolution analytical techniques, such as advanced mass spectrometry and compound-specific stable isotope analysis (CSIA), to trace the fate of the alkane and its metabolites in complex environmental or biological samples. nih.gov
The primary challenge lies in the integration and interpretation of these large, complex datasets. youtube.com Developing sophisticated bioinformatic tools and computational models is essential to translate multi-omics data into a coherent understanding of the underlying biological mechanisms. frontiersin.orgnih.gov This integrated approach promises to revolutionize our ability to study and manipulate hydrocarbon-based systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
